4-(Phenylmethylidene)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylmethylidene)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The phenylmethylidene group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.
Mechanism of Action
Target of Action
4-(Phenylmethylidene)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine and its derivatives are known to play significant roles in various pharmaceutical applications . They are present in more than twenty classes of pharmaceuticals and alkaloids . .
Mode of Action
The mode of action of piperidine derivatives is complex and varies depending on the specific derivative and its structural modifications . Some piperidine derivatives have been found to activate signaling pathways like NF-κB and PI3k/Akt, which are involved in cancer progression, including the caspase-dependent pathway to induce apoptosis . .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties make them suitable for use in managing and alleviating severe disease conditions . .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on their specific structures . Some piperidine derivatives have shown enhanced CNS pharmacokinetic properties, making them potential candidates for brain metastases treatment . .
Result of Action
The results of the action of piperidine derivatives can be diverse, depending on their specific structures and the biochemical pathways they affect . Some piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of piperidine derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylmethylidene)piperidine typically involves the condensation of piperidine with benzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction can be represented as follows:
Piperidine+Benzaldehyde→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylmethylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The phenylmethylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 4-(phenylmethyl)piperidine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(Phenylmethylidene)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It is studied for its interactions with biological targets and its pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
4-(Phenylmethylidene)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the phenylmethylidene group. Piperidine itself is widely used in organic synthesis and pharmaceutical applications.
4-(Phenylmethyl)piperidine: A reduced form of this compound, which has different chemical properties and reactivity.
N-Phenylpiperidine: Another derivative of piperidine with a phenyl group attached to the nitrogen atom. It has distinct applications and biological activities.
Properties
IUPAC Name |
4-benzylidenepiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,10,13H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQNIKYRPSFQKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444640 |
Source
|
Record name | 4-benzylidene-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-58-2 |
Source
|
Record name | 4-benzylidene-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.